2-(2,3-Dimethylbenzofuran-5-yl)acetic acid
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Overview
Description
2-(2,3-Dimethylbenzofuran-5-yl)acetic acid is a chemical compound belonging to the benzofuran class. It has a molecular formula of C12H12O3 and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with two methyl groups and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbenzofuran-5-yl)acetic acid typically involves the reaction of 2,3-dimethylbenzofuran with a suitable acetic acid derivative under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as sulfuric acid to facilitate the acetylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbenzofuran-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(2,3-Dimethylbenzofuran-5-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbenzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylbenzofuran-4-yl)acetic acid
- 2-(2,3-Dimethylbenzofuran-6-yl)acetic acid
- 2-(2,3-Dimethylbenzofuran-7-yl)acetic acid
Uniqueness
2-(2,3-Dimethylbenzofuran-5-yl)acetic acid is unique due to its specific substitution pattern on the benzofuran ring, which influences its chemical reactivity and biological activity. The position of the acetic acid moiety and the methyl groups can significantly impact the compound’s properties and applications .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2,3-dimethyl-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C12H12O3/c1-7-8(2)15-11-4-3-9(5-10(7)11)6-12(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
AKKCLCWSGUQJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)CC(=O)O)C |
Origin of Product |
United States |
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